2,3-Dimethyl-2-butanethiol

Description

Contextualization within Branched Thiol Chemistry

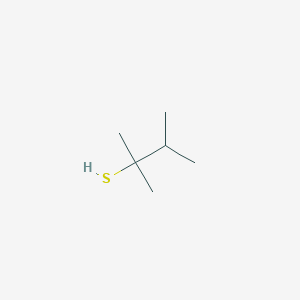

2,3-Dimethyl-2-butanethiol is a sulfur-containing organic compound, also known as a thiol or mercaptan. Its structure is characterized by a butane (B89635) backbone with methyl groups at the second and third carbon atoms, and a thiol (-SH) group attached to the second carbon. This places it within the category of branched-chain thiols.

Branched thiols are a significant class of compounds in organic chemistry. The branching in their carbon skeleton often imparts unique physical and chemical properties compared to their straight-chain counterparts. Thiol-ene and thiol-yne "click" chemistry reactions are particularly efficient methods for forming carbon-sulfur bonds and are used in the synthesis of branched polymers and dendrimers. smu.eduresearchgate.net These reactions are valued for their high yields, simple initiation, and minimal need for product purification. smu.edu The steric hindrance provided by the branched structure can influence reaction rates and the stability of resulting products. Research in this area includes the synthesis of hyperbranched polymers and dendrimers for various applications. researchgate.net

Significance in Contemporary Chemical Investigations

2,3-Dimethyl-2-butanethiol and related branched thiols are subjects of interest in several areas of modern chemical research. One notable application is in the study of odorants for natural gas. Due to the potential for pipeline fading and adsorption by soil, research has focused on developing more stable odorants. osti.gov In a study evaluating the pipeline stability of various thiols, 2,3-dimethyl-2-butanethiol was found to be one of the more stable compounds tested. osti.gov

Furthermore, the broader field of thiol chemistry is integral to the development of advanced materials. Thiol-ene chemistry is employed in the synthesis and modification of branched organosilicon polymers and carbosilane-thioether dendrimers. smu.edusmu.edu These materials have potential applications in areas such as nanoparticle stabilization. smu.edu The principles of thiol-Michael addition reactions are also used to construct hyperbranched polymers with potential uses in drug delivery and as catalytic supports. rsc.org

Structural Characteristics and Isomeric Considerations of 2,3-Dimethyl-2-butanethiol

The molecular formula of 2,3-dimethyl-2-butanethiol is C6H14S. nih.gov Its structure features a tertiary carbon atom bonded to the sulfur atom of the thiol group. This tertiary nature, combined with the adjacent branched methyl group, contributes to significant steric hindrance around the thiol functional group.

Isomers are compounds that have the same molecular formula but different structural arrangements. For C6H14S, numerous isomers exist. These can be categorized based on the position of the thiol group and the branching of the carbon chain. For instance, 3,3-dimethyl-2-butanethiol is an isomer where the methyl groups are on the third carbon. nist.gov Other isomers include primary thiols like 2,2-dimethyl-1-butanethiol and secondary thiols like 3-methyl-2-butanethiol. nist.govsigmaaldrich.com The arrangement of atoms in these isomers leads to different physical properties, such as boiling points and refractive indices. sigmaaldrich.comsigmaaldrich.com

The thermodynamic properties of alkanethiol isomer groups, including 2,3-dimethyl-2-butanethiol, have been studied to understand their relative stabilities. nist.gov

Interactive Data Table: Properties of 2,3-Dimethyl-2-butanethiol and Related Isomers

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |

| 2,3-Dimethyl-2-butanethiol | C6H14S | 118.24 | Not available | 1639-01-6 nih.gov |

| 3,3-Dimethyl-2-butanethiol | C6H14S | 118.24 | Not available | Not available |

| 2,2-Dimethyl-1-butanethiol | C6H14S | 118.24 | Not available | Not available |

| 3-Methyl-2-butanethiol | C5H12S | 104.21 | 109-112 | 2084-18-6 sigmaaldrich.com |

| 2-Butanethiol (B122982) | C4H10S | 90.19 | 82-88 | 513-53-1 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLQECEGNIMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167673 | |

| Record name | 2-Butanethiol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-01-6 | |

| Record name | 2-Butanethiol, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,3 Dimethyl 2 Butanethiol

Development of Novel Synthetic Pathways to 2,3-Dimethyl-2-butanethiol

The construction of the sterically congested tertiary thiol functionality in 2,3-dimethyl-2-butanethiol necessitates synthetic routes that can overcome significant steric hindrance. Traditional methods for thiol synthesis often face limitations when applied to highly substituted carbon frameworks. Consequently, several pathways have been explored and adapted for the synthesis of tertiary thiols.

One of the most direct conceptual approaches involves the addition of hydrogen sulfide (B99878) (H₂S) to a corresponding alkene , in this case, 2,3-dimethyl-2-butene (B165504). This reaction is typically performed under acidic conditions to facilitate the formation of a stable tertiary carbocation intermediate.

Another viable strategy is the reaction of a tertiary alkyl halide with a sulfur nucleophile . For the synthesis of 2,3-dimethyl-2-butanethiol, this would involve a substrate such as 2-bromo-2,3-dimethylbutane. The choice of the sulfur source is critical to avoid elimination side reactions, which are prevalent with tertiary halides. Common sulfurating agents include sodium hydrosulfide (B80085) (NaSH) and thiourea (B124793) followed by hydrolysis. The use of thiourea proceeds via an isothiouronium salt intermediate, which can then be hydrolyzed to yield the desired thiol.

More contemporary methods focus on the development of milder and more efficient protocols. These can include the use of silylating agents to protect the thiol in situ or employing alternative sulfur transfer reagents that exhibit higher reactivity and selectivity.

Catalytic Approaches in 2,3-Dimethyl-2-butanethiol Synthesis

To enhance the efficiency and selectivity of the synthesis of tertiary thiols like 2,3-dimethyl-2-butanethiol, various catalytic systems have been investigated. These catalysts are crucial for lowering activation barriers and directing the reaction towards the desired product, especially when dealing with sterically demanding substrates.

Lewis acid catalysis has emerged as a powerful tool for promoting the hydrothiolation of unactivated alkenes. google.com For the synthesis of 2,3-dimethyl-2-butanethiol from 2,3-dimethyl-2-butene, Lewis acids such as gallium triflate (Ga(OTf)₃) can be employed to activate the alkene towards nucleophilic attack by a thiol. google.com Other effective Lewis acids for similar transformations include zinc triflate (Zn(OTf)₂) and copper(II) triflate (Cu(OTf)₂), which have been shown to catalyze the formation of C-S bonds at tertiary carbon centers. acs.orgorganic-chemistry.org

Brønsted acids are also commonly used to catalyze the addition of H₂S to alkenes. The acid protonates the alkene, leading to the formation of a carbocation intermediate that is subsequently trapped by the sulfur nucleophile. For tetrasubstituted alkenes like 2,3-dimethyl-2-butene, this pathway is favored due to the high stability of the resulting tertiary carbocation.

Transition metal catalysis, particularly with rhodium and palladium complexes , has also been explored for hydrothiolation reactions. researchgate.netresearchgate.net While these catalysts are often highly effective for less substituted alkenes, their application to sterically hindered substrates like 2,3-dimethyl-2-butene can be challenging and may require ligands specifically designed to accommodate bulky substrates. rsc.org

Table 1: Catalytic Systems for Tertiary Thiol Synthesis

| Catalyst Type | Example Catalyst | Precursor Type | Reaction Type | Reference |

|---|---|---|---|---|

| Lewis Acid | Gallium Triflate (Ga(OTf)₃) | Alkene | Hydrothiolation | google.com |

| Lewis Acid | Zinc Triflate (Zn(OTf)₂) | Tertiary Alkyl Bromide | Thiolation | acs.org |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂) | Tertiary Alkyl Oxalate | Thiolation | acs.orgorganic-chemistry.org |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Alkene | Hydrothiolation | General |

| Transition Metal | Rhodium Complexes | Alkyne/Alkene | Hydrothiolation | researchgate.net |

| Transition Metal | Palladium Complexes | Alkene | Hydrothiolation | researchgate.net |

Reaction Mechanism Elucidation in Thiol Formation Processes

The mechanism of thiol formation is highly dependent on the chosen synthetic route and reaction conditions. For the synthesis of 2,3-dimethyl-2-butanethiol from 2,3-dimethyl-2-butene and H₂S under acidic catalysis, the reaction is believed to proceed through a cation-mediated pathway .

The proposed mechanism involves the following steps:

Protonation of the alkene : The acid catalyst protonates the double bond of 2,3-dimethyl-2-butene, leading to the formation of a stable tertiary carbocation.

Nucleophilic attack by H₂S : The hydrogen sulfide molecule acts as a nucleophile and attacks the electrophilic carbocation.

Deprotonation : A base (e.g., water or another molecule of H₂S) removes a proton from the resulting sulfonium (B1226848) ion to yield the neutral thiol product, 2,3-dimethyl-2-butanethiol.

This Markovnikov-type addition is highly favored due to the electronic stability of the tertiary carbocation intermediate.

In contrast, if the synthesis is initiated by a radical initiator (e.g., UV light), the reaction can proceed via a radical chain mechanism . cdnsciencepub.com This would involve the formation of a thiyl radical (HS•) which then adds to the alkene. However, for the synthesis of tertiary thiols from tetrasubstituted alkenes, the radical pathway is generally less efficient than the acid-catalyzed route.

Mechanistic studies of thiol reactivity are often challenging due to the high reactivity of intermediates. nih.gov However, understanding these pathways is crucial for optimizing reaction conditions and minimizing the formation of byproducts such as disulfides or polymeric materials.

Stereoselective Synthesis Strategies for 2,3-Dimethyl-2-butanethiol Isomers

While 2,3-dimethyl-2-butanethiol itself is an achiral molecule, its isomers can possess stereocenters, making their stereoselective synthesis a topic of significant interest. A notable chiral isomer is (R)- and (S)-3,3-dimethyl-2-butanethiol . The synthesis of such enantiomerically pure tertiary thiols is a considerable synthetic challenge due to the difficulty in creating a quaternary stereocenter bearing a sulfur substituent. nih.govnih.govtechnologynetworks.com

Several strategies have been developed for the asymmetric synthesis of chiral tertiary thiols:

Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of the C-S bond-forming reaction. After the reaction, the auxiliary is removed to yield the enantiomerically enriched thiol.

Catalytic Enantioselective Methods : Chiral catalysts, such as chiral Brønsted acids or chiral transition metal complexes, can be used to create the stereocenter with high enantioselectivity. For instance, bifunctional catalysts have been employed in the Michael addition of thiol surrogates to generate tertiary thiols. rsc.orgehu.es

Nucleophilic Ring-Opening of Chiral Epoxides or Sulfamidates : The reaction of a sulfur nucleophile with a chiral epoxide or cyclic sulfamidate can proceed with high stereospecificity, typically through an Sₙ2 mechanism, to afford a chiral tertiary thiol after further transformations. nih.govbeilstein-journals.org

Kinetic Resolution : A racemic mixture of a tertiary thiol can be resolved by reacting it with a chiral resolving agent, leading to the separation of the two enantiomers.

Table 2: Approaches to Asymmetric Synthesis of Chiral Tertiary Thiols

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | A removable chiral group directs the stereochemistry of the reaction. | Stoichiometric use of chiral material. | nih.gov |

| Chiral Catalysis | A chiral catalyst creates the stereocenter in a catalytic manner. | High atom economy, enantioselectivity depends on catalyst design. | rsc.orgehu.es |

| Chiral Precursors | Stereospecific opening of chiral epoxides or sulfamidates. | High stereospecificity, requires enantiopure starting materials. | nih.govbeilstein-journals.org |

| Kinetic Resolution | Enantioselective reaction of a racemic mixture to separate enantiomers. | Maximum theoretical yield of 50% for one enantiomer. | General |

These advanced synthetic strategies underscore the ongoing efforts to control the three-dimensional architecture of complex molecules, with chiral tertiary thiols being a particularly challenging and rewarding target.

Reactivity and Advanced Reaction Mechanisms of 2,3 Dimethyl 2 Butanethiol

Gas-Phase Radical-Initiated Reactions of 2,3-Dimethyl-2-butanethiol

Atmospheric degradation of volatile organic compounds like thiols is primarily initiated by gas-phase reactions with radicals such as the hydroxyl radical (•OH) and chlorine atoms (Cl•).

No specific experimental or theoretical studies on the kinetics and mechanism of the reaction between 2,3-dimethyl-2-butanethiol and hydroxyl radicals were identified. However, data from its structural analog, 2-butanethiol (B122982), and its corresponding alcohol, 2,3-dimethyl-2-butanol, provide valuable context.

The reaction of the simpler thiol, 2-butanethiol, with •OH radicals has a reported rate coefficient of (2.58 ± 0.21) × 10⁻¹¹ cm³ per molecule per second at 298 K. nih.gov For thiols, the reaction mechanism is dominated by the abstraction of the hydrogen atom from the sulfhydryl (-SH) group. nih.gov

For the alcohol analog, 2,3-dimethyl-2-butanol, the absolute rate coefficient for its reaction with •OH has been measured. The value at 298 K was determined to be (9.01 ± 1.00) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov This reaction proceeds via H-abstraction from the carbon backbone, as there is no labile S-H bond. acs.org

Specific kinetic data for the reaction of 2,3-dimethyl-2-butanethiol with chlorine atoms are not available. The reaction with 2-butanethiol, however, has been studied, yielding a rate coefficient of (2.49 ± 0.19) × 10⁻¹⁰ cm³ per molecule per second. nih.gov Reactions involving chlorine atoms are generally faster than those with hydroxyl radicals. nih.gov The mechanism is expected to proceed primarily through the abstraction of the hydrogen atom from the -SH group, similar to the reaction with •OH. nih.govresearchgate.net

There are no specific studies identifying the degradation products of 2,3-dimethyl-2-butanethiol. For the related compound 2-butanethiol, the atmospheric degradation pathways have been characterized. The reaction with both •OH radicals and Cl atoms primarily involves the abstraction of the hydrogen atom from the S-H group, forming an alkyl thiyl radical (RS•). nih.govrsc.org This radical further reacts with molecular oxygen, leading to the formation of sulfur dioxide (SO₂) and 2-butanone. nih.govrsc.org

For the reaction of 2-butanethiol with •OH, the product yields were found to be approximately 81% for SO₂ and 42% for 2-butanone. nih.govrsc.org In the reaction with Cl atoms, the yields were about 59% for SO₂ and 39% for 2-butanone. nih.govrsc.org It is plausible that the atmospheric degradation of 2,3-dimethyl-2-butanethiol would follow a similar pathway, yielding SO₂ and 2,3-dimethyl-2-butanone.

Studies on simpler alkyl thiols and their homologous alcohols show that thiols react more rapidly with both •OH radicals and Cl atoms. nih.govrsc.org This is attributed to the weaker S-H bond in thiols compared to the C-H or O-H bonds in alcohols. While direct data for 2,3-dimethyl-2-butanethiol is unavailable, a comparison of related compounds illustrates this trend.

| Compound | Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 2-Butanethiol | •OH | (2.58 ± 0.21) × 10⁻¹¹ | nih.gov |

| 2-Butanol | •OH | (8.77 ± 1.46) × 10⁻¹² | acs.org |

| 2-Butanethiol | Cl• | (2.49 ± 0.19) × 10⁻¹⁰ | nih.gov |

| 2,3-Dimethyl-2-butanethiol | •OH | Data Not Available | |

| 2,3-Dimethyl-2-butanol | •OH | (9.01 ± 1.00) × 10⁻¹² | acs.orgnih.gov |

Nucleophilic and Electrophilic Reactions of 2,3-Dimethyl-2-butanethiol

Specific research on the nucleophilic and electrophilic reactions of 2,3-dimethyl-2-butanethiol has not been identified. However, the general reactivity of thiols is well-established. The sulfur atom in the thiol group is nucleophilic, more so than the oxygen in alcohols. libretexts.orgbohrium.com As a nucleophile, 2,3-dimethyl-2-butanethiol is expected to react with various electrophiles.

The sulfhydryl group can act as a nucleophile in substitution reactions, such as reacting with alkyl halides to form thioethers (sulfides). libretexts.orgevitachem.com The corresponding thiolate anion (RS⁻), formed by treating the thiol with a base, is an even stronger nucleophile. libretexts.org Thiols also participate in thiol-ene and thiol-Michael addition reactions, where they add across double bonds. evitachem.comresearchgate.net

The structure of 2,3-dimethyl-2-butanethiol, being a tertiary thiol, would introduce significant steric hindrance around the sulfur atom. This could potentially slow down the rate of its nucleophilic reactions compared to less sterically hindered primary or secondary thiols.

Oxidative Transformations and Disulfide Formation from 2,3-Dimethyl-2-butanethiol

A characteristic reaction of thiols is their oxidation to disulfides (R-S-S-R). libretexts.orglibretexts.org While specific studies on the oxidation of 2,3-dimethyl-2-butanethiol are not detailed in the search results, it is expected to undergo this transformation. The oxidation can be achieved using mild oxidizing agents like iodine (I₂) or bromine (Br₂). libretexts.org This reaction involves the coupling of two thiol molecules to form a disulfide bond. askfilo.com

The expected product from the oxidation of 2,3-dimethyl-2-butanethiol would be bis(2,3-dimethyl-2-butyl) disulfide . This thiol-disulfide interconversion is a crucial redox process in many biological systems. libretexts.org Further oxidation of sulfides, which can be formed from thiols, can yield sulfoxides and sulfones. libretexts.orglibretexts.org

Role of 2,3-Dimethyl-2-butanethiol in Free Radical Mediated Processes

The reactivity of thiols in free-radical processes is largely dictated by the relatively weak sulfur-hydrogen (S-H) bond. This characteristic allows thiols to act as efficient hydrogen atom donors, readily forming thiyl radicals (RS•). researchgate.net In the case of 2,3-Dimethyl-2-butanethiol, the tertiary structure of the alkyl group introduces significant steric hindrance around the sulfur atom, which influences the kinetics and mechanisms of these radical reactions.

The formation of a thiyl radical from a thiol (RSH) typically occurs through hydrogen-atom abstraction by an initiating radical (R'•). wikipedia.org

Reaction Scheme: R'• + RSH → R'H + RS•

Once formed, the 2,3-dimethyl-2-butylthiyl radical can participate in various subsequent reactions. Thiyl radicals are known intermediates in processes like the thiol-ene reaction, where they add across a carbon-carbon double bond. wikipedia.org They are also pivotal in chain transfer reactions during polymerizations and can mediate the isomerization of olefins. rsc.orgacs.org The reversibility of the addition of thiyl radicals to olefins is a key mechanistic feature, where the intermediate carbon-centered radical can either proceed to product via hydrogen transfer or revert to the starting materials. acs.org

The bulky tertiary structure of the 2,3-dimethyl-2-butyl group can be expected to sterically hinder the approach of the thiyl radical to other molecules, potentially slowing down reaction rates compared to less substituted thiols. However, this same steric bulk can enhance the stability of the radical itself. In biological systems, thiyl radicals play a role in processes like lipid peroxidation, acting as chain transfer catalysts. wikipedia.org

The efficiency of thiols as hydrogen atom donors is a cornerstone of their use in radical-mediated synthesis. rsc.org They can be used in polarity-reversal catalysis systems, for example, where a thiyl radical abstracts a hydrogen from a silane (B1218182) to regenerate a silyl (B83357) radical, which continues the chain reaction. rsc.org The specific kinetics for 2,3-Dimethyl-2-butanethiol in such systems would be a subject of detailed experimental study, but the fundamental principles of radical formation and hydrogen transfer remain applicable.

Heterogeneous Surface Adsorption and Reactivity of Butanethiol Derivatives

The interaction of thiols with metal surfaces, particularly gold, is a well-established method for creating ordered, self-assembled monolayers (SAMs). These structures are of great interest in nanoscience, electronics, and sensor technology. The adsorption process and the resulting monolayer structure are highly dependent on the nature of the thiol's alkyl group.

For butanethiol isomers, studies have shown that the structure of the monolayer formed on a gold surface is critically influenced by steric interactions. pnas.org While linear alkanethiols typically form densely packed, ordered layers, the adsorption of bulkier isomers like tert-butanethiol or, by extension, 2,3-Dimethyl-2-butanethiol, leads to different structural motifs.

Research indicates that thiols can bind to a gold Au(111) surface in several ways:

Direct Adsorption: The thiolate binds directly to the gold lattice, often at bridge sites. pnas.org

Adatom Complex Formation: The most widely accepted model for many alkanethiol SAMs involves the formation of an RS–Au–SR complex, where a gold adatom is extracted from the surface and is bound by two thiolate molecules. pnas.orgacs.org

The table below summarizes key findings on the adsorption energies for different binding sites of methylthiolate (MT) on Au(111), which serves as a fundamental model for understanding thiol-gold interactions. The relative stability of these sites can be influenced by the steric bulk of larger alkyl groups.

| Adsorption Site/Structure | Description | Calculated Adsorption Energy (eV/molecule) |

|---|---|---|

| Bridge-fcc | Thiolate binds between two surface gold atoms, over a third atom in the layer below (fcc hollow site). | -0.74 acs.org |

| Top | Thiolate binds directly on top of a single surface gold atom. | -0.56 acs.org |

| RS–Au–SR Complex | Two thiolates bound to a single gold adatom. | -0.86 acs.org |

Note: Adsorption energies are theoretical values for methylthiolate and serve as a reference. The actual energies for 2,3-Dimethyl-2-butanethiol would be modulated by its specific steric and electronic properties.

The reactivity of butanethiol derivatives can also be explored on other surfaces, such as sulfided transition metal catalysts used in industrial hydrotreating processes. For example, the hydrodenitrogenation (HDN) of certain amines over sulfided NiMo/Al2O3 catalysts proceeds through thiol intermediates. ethz.ch Neopentanethiol has been observed as a primary product in the HDN of neopentylamine, indicating that C-N bond cleavage can be followed by the formation of a C-S bond. ethz.ch This suggests that butanethiol derivatives can be both reactants and products in complex catalytic cycles on heterogeneous surfaces.

Computational and Theoretical Chemistry Studies on 2,3 Dimethyl 2 Butanethiol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and molecular properties of thiol compounds. These methods can predict geometries, energies, and various electronic properties that govern the reactivity of molecules like 2,3-dimethyl-2-butanethiol.

Electronic Structure and Frontier Molecular Orbitals: DFT calculations are frequently used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For thiols, the HOMO is typically localized on the sulfur atom, reflecting its role as a nucleophile. The LUMO, conversely, is often associated with the σ* anti-bonding orbital of the S-H bond. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and its absorption characteristics in the UV-visible spectrum. For instance, studies on fluorene-1,3,4-thiadiazole oligomers have shown that increasing the number of thiadiazole units leads to a significant decrease in the HOMO-LUMO gap, which enhances their electronic properties for applications in photovoltaic devices. repositorioinstitucional.mx

Molecular Properties and pKa Prediction: A key molecular property for thiols is their acidity, quantified by the pKa value. Computational methods, especially when combined with a polarizable continuum model (PCM) for the solvent, can provide accurate pKa predictions. acs.org Research has shown that DFT calculations using functionals like M06-2X and B3LYP, in conjunction with the SMD continuum solvent model, can predict the pKa of thiols, although the accuracy can vary. acs.org For example, one study found that for a set of carboxylic acids, aliphatic amines, and thiols, the mean unsigned error for thiol pKa prediction was initially high but could be improved. acs.org Another study on 45 substituted thiols demonstrated that including explicit water molecules in the calculations significantly improves the accuracy of pKa prediction. acs.orgwayne.edunih.gov Specifically, using the ωB97XD functional with the 6-31+G(d,p) basis set and three explicit water molecules yielded results within one pKa unit of experimental values. acs.orgwayne.edunih.gov These findings suggest that a similar approach would be necessary to accurately compute the pKa of 2,3-dimethyl-2-butanethiol.

Below is a table summarizing the performance of different computational methods for pKa prediction of thiols.

| Functional | Basis Set | Solvation Model | Explicit Water Molecules | Mean Unsigned Error (pKa units) |

| B3LYP | 6-31+G(d,p) | SMD | 0 | 7.1 |

| M06-2X | 6-31+G(d,p) | SMD | 0 | 4.8 |

| M06-2X | 6-31+G(d,p) | SMD | 1 | ~1.5-2.0 |

| ωB97XD | 6-31+G(d,p) | SMD | 3 | ~0.11 ± 0.50 |

| B3LYP | 6-311++G(d,p) | SMD | 3 | ~-0.78 ± 0.79 |

This table is generated based on data from multiple sources. acs.orgacs.orgwayne.edunih.gov

Reaction Mechanism Simulations and Transition State Analysis of Thiol Transformations

Computational simulations are invaluable for mapping the reaction pathways and identifying the transition states of thiol transformations. These studies provide detailed insights into the mechanisms of reactions such as nucleophilic additions, oxidations, and thiol-disulfide exchanges.

Thiol-Ene and Thiol-Michael Additions: The thiol-ene reaction, an addition of a thiol to an alkene, can proceed via either a free-radical or a Michael addition mechanism. wikipedia.org DFT calculations have been employed to study the transition states and energetics of these reactions. For instance, in the base-catalyzed conjugate addition of a thiol to an α,β-unsaturated ketone, the rate-determining step is the reaction of the thiolate with the ketone to form an enolate intermediate. acs.org Computational studies have shown that some DFT functionals, like PBE and B3LYP, may fail to predict a stable enolate intermediate due to delocalization error. chemrxiv.orgresearchgate.net However, functionals with a high exact-exchange component, such as ωB97X-D and M06-2X, provide more accurate descriptions of the potential energy surface. chemrxiv.org

Thiol-Disulfide Exchange: Thiol-disulfide exchange is a fundamental reaction in biochemistry. Theoretical calculations have shown that this reaction proceeds through an S_N2-like transition state. researchgate.netacs.org The attacking species is the thiolate anion, which attacks one of the sulfur atoms of the disulfide bond. researchgate.netnih.gov The transition state involves a nearly linear arrangement of the three sulfur atoms, with the negative charge distributed between the attacking and leaving sulfur atoms. nih.gov In some cases, a trisulfur (B1217805) anionic intermediate may be formed. acs.org The surrounding environment, such as a protein active site, can significantly influence the reaction barrier. researchgate.net

Thermodynamic and Kinetic Modeling of 2,3-Dimethyl-2-butanethiol Reactions

Thermodynamic and kinetic modeling provides quantitative predictions of reaction favorability and rates. These models are often built upon data from quantum chemical calculations.

Thermodynamics of Thiol Additions: DFT calculations can be used to determine the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) of thiol reactions. For example, the addition of methanethiol (B179389) to various α,β-unsaturated ketones was found to be exothermic, with reaction enthalpies in the range of -16 to -20 kcal/mol in the gas phase. acs.org The reversibility of thiol additions to Michael acceptors has also been investigated using DFT. nih.gov The presence of an electron-withdrawing group at the α-carbon of the Michael acceptor was found to stabilize the anionic transition state and intermediate, while destabilizing the neutral adduct, thus favoring the reverse reaction. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment. massey.ac.nzresearchgate.net For thiols, this includes self-assembly, interactions with surfaces, and behavior in solution.

Self-Assembled Monolayers: Alkyl thiols are well-known for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. MD simulations have been used to study the structure and phase transitions of these monolayers. For example, simulations of long-chain alkyl thiol bilayers at a solid-solid interface revealed both continuous and sudden phase transitions depending on the area per molecule and the distance between the surfaces. koreascience.kr

Interactions in Solution and at Interfaces: MD simulations can also provide insights into the behavior of thiols in solution and at interfaces. For instance, simulations have been used to study the exposure of buried thiol groups in proteins during denaturation. uva.nl These studies can reveal the molecular mechanisms behind complex processes like protein aggregation. Furthermore, MD simulations, combined with advanced analytical techniques, can elucidate the role of intermolecular forces in the formation of ordered structures of molecules confined within nanopores. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in organic chemistry. acs.orgnih.gov DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of chemical shifts. These predictions can be used to distinguish between possible isomers and to confirm experimentally determined structures.

Vibrational Spectroscopy (IR and Raman): Computational methods can also predict vibrational frequencies and intensities, which correspond to peaks in infrared (IR) and Raman spectra. The combination of experimental spectroscopy and DFT calculations can lead to unambiguous assignments of vibrational modes. researchgate.net For example, a comprehensive study of thianthrene (B1682798) combined IR, Raman, and inelastic neutron scattering spectroscopy with periodic DFT calculations to assign all of its vibrational modes. researchgate.net Similar approaches could be applied to 2,3-dimethyl-2-butanethiol to understand its vibrational spectrum.

Analytical Methodologies for 2,3 Dimethyl 2 Butanethiol Detection and Quantification

Chromatographic Separation Techniques (Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental to the separation and analysis of 2,3-dimethyl-2-butanethiol from complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used methods. mdpi.com

Gas Chromatography (GC):

GC is a powerful technique for separating and analyzing volatile compounds like 2,3-dimethyl-2-butanethiol. news-medical.net In GC, a sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. For the analysis of thiol compounds, including 2,3-dimethyl-2-butanethiol, specific GC columns and conditions are employed to achieve optimal separation. For instance, a DB-1 fused silica (B1680970) capillary column is often used. scribd.com The oven temperature program is crucial for resolving different components in a sample. A typical program might start at a lower temperature and gradually increase to facilitate the elution of compounds with varying boiling points. nih.gov

High-Performance Liquid Chromatography (HPLC):

While GC is well-suited for volatile thiols, HPLC is a versatile technique for a broader range of thiol compounds, including those that are less volatile or thermally labile. rsc.org HPLC separates components of a mixture in a liquid mobile phase through a solid stationary phase packed in a column. For thiol analysis, reversed-phase HPLC is commonly used. Since many thiols lack a strong chromophore for UV detection, a derivatization step is often necessary to attach a fluorescent tag, enhancing detection sensitivity. nih.gov For example, reagents like 4,4'-dithiodipyridine (DTDP) can be used to derivatize thiols, making them detectable by HPLC-MS/MS. acs.orgnih.gov

| Technique | Principle | Typical Application for Thiols | Key Considerations |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile thiols like 2,3-dimethyl-2-butanethiol. | Requires sample volatility; oven temperature programming is critical for separation. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | Analysis of a wide range of thiols, including non-volatile ones. | Often requires derivatization for sensitive detection of thiols. nih.gov |

Hyphenated Analytical Techniques (GC-MS, GC-FPD) for Trace-Level Determination

To achieve the high sensitivity and selectivity required for trace-level determination of 2,3-dimethyl-2-butanethiol, chromatographic techniques are often coupled with powerful detectors, creating "hyphenated" techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry (MS). nih.gov After the components of a sample are separated by the GC column, they enter the MS, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its definitive identification and quantification, even at very low concentrations. nih.gov For instance, GC-MS has been successfully used to determine the content of 2,3-butanedione, a related compound, in various samples. shimadzu.comshimadzu.com

Gas Chromatography-Flame Photometric Detection (GC-FPD):

The Flame Photometric Detector (FPD) is a selective and sensitive detector for sulfur- and phosphorus-containing compounds. news-medical.netekotechlab.pl When coupled with GC, it provides a highly specific method for analyzing thiols like 2,3-dimethyl-2-butanethiol. news-medical.netresearchgate.net In the FPD, the column effluent is burned in a hydrogen-rich flame. Sulfur compounds emit light at a characteristic wavelength (394 nm), which is detected by a photomultiplier tube. ekotechlab.pl This makes GC-FPD a robust and cost-effective technique for the routine analysis of sulfur compounds in various matrices. wur.nl

| Technique | Detector Principle | Selectivity | Sensitivity |

| GC-MS | Measures mass-to-charge ratio of ionized molecules. | High, provides structural information for identification. nih.gov | Very high, capable of detecting trace levels. |

| GC-FPD | Detects light emission from sulfur compounds in a flame. | Highly selective for sulfur-containing compounds. news-medical.netekotechlab.pl | High, suitable for trace analysis of thiols. researchgate.net |

Electrochemical Sensing and Monitoring of Thiol Compounds

Electrochemical methods offer an alternative approach for the detection and monitoring of thiol compounds. rsc.orgulster.ac.uk These techniques are based on the electrochemical oxidation or reduction of the thiol group at an electrode surface. ulster.ac.uk The resulting current or potential can be related to the concentration of the thiol. Electrochemical sensors can be designed to be highly selective and sensitive, and they offer the potential for real-time monitoring. mdpi.com

Recent advancements have focused on developing novel electrode materials and sensor designs to enhance performance. For example, conducting polymers and nanomaterials have been explored for their ability to improve sensitivity and selectivity. nih.gov While challenges such as interference from other electroactive species in complex samples exist, electrochemical sensing remains a promising area of research for the rapid and portable analysis of thiols. nih.gov

Development and Validation of Selective Analytical Methods

The development of a selective analytical method is paramount to ensure the accurate quantification of 2,3-dimethyl-2-butanethiol, especially in complex matrices where other compounds may interfere with the analysis. Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose.

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. rsc.orgulster.ac.uk

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. shimadzu.com

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wur.nl

For example, a study developing an HPLC-MS/MS method for thiols in wine validated the method across different wine matrices to ensure its performance. acs.orgnih.gov Similarly, the validation of a GC-FPD method for volatile organic sulfur compounds involved assessing linearity, precision, LOD, and LOQ. wur.nl

Sample Preparation Strategies and Matrix Effects in Thiol Analysis

Sample preparation is a crucial step in the analytical workflow for thiol analysis, as it aims to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection. lodz.pl The complexity of the sample matrix can significantly influence the accuracy and precision of the analysis, a phenomenon known as the matrix effect. bataviabiosciences.com

Common Sample Preparation Techniques:

Solvent Extraction: Used to separate the analyte from the sample matrix based on its solubility in a particular solvent. env.go.jp

Solid-Phase Extraction (SPE): A technique where the analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. This is effective for concentrating the analyte and removing interfering compounds. acs.org

Headspace Analysis: Particularly useful for volatile compounds like 2,3-dimethyl-2-butanethiol, where the vapor above the sample is collected and injected into the GC. researchgate.net

Matrix Effects:

Matrix effects can either enhance or suppress the analytical signal, leading to inaccurate quantification. bataviabiosciences.comchromatographyonline.com These effects are particularly prominent in techniques like mass spectrometry. chromatographyonline.com To mitigate matrix effects, several strategies can be employed:

Dilution: Diluting the sample can reduce the concentration of interfering compounds. chromatographyonline.com

Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. By comparing the response of the analyte to the internal standard, matrix effects can be compensated for.

Matrix-Matched Calibration: Calibration standards are prepared in a matrix that is similar to the sample to be analyzed. This helps to ensure that the calibration curve accurately reflects the behavior of the analyte in the sample. nih.gov

Environmental Transformation and Atmospheric Chemistry of 2,3 Dimethyl 2 Butanethiol

Atmospheric Degradation Pathways and Secondary Pollutant Formation

Once released into the atmosphere, 2,3-dimethyl-2-butanethiol is subject to degradation by several key oxidants. The primary daytime removal mechanism for thiols is reaction with the hydroxyl radical (•OH). researchgate.net The reaction proceeds mainly through the abstraction of the hydrogen atom from the sulfhydryl (-SH) group, which is energetically more favorable than abstraction from the alkyl groups. researchgate.net This initial reaction forms a thiyl radical (RS•) and a water molecule.

Reaction with Hydroxyl Radicals (•OH):

(CH₃)₃C-C(CH₃)₂-SH + •OH → (CH₃)₃C-C(CH₃)₂-S• + H₂O

The resulting tertiary hexylthiyl radical is a key intermediate that undergoes further oxidation. In the presence of atmospheric oxygen (O₂), it can form a peroxyl radical (RSOO•), which can then participate in a cascade of reactions, potentially leading to the formation of sulfur dioxide (SO₂). researchgate.net SO₂ can be further oxidized in the atmosphere to form sulfuric acid (H₂SO₄), a major contributor to acid rain and secondary organic aerosol (SOA) formation. researchgate.netwikipedia.org

Reaction with Nitrate (B79036) Radicals (NO₃•):

During nighttime, the nitrate radical (NO₃•) becomes a significant oxidant. wikipedia.orgacs.org While direct studies on 2,3-dimethyl-2-butanethiol are unavailable, research on other alkanethiols suggests that NO₃• can react via hydrogen abstraction from the -SH group, similar to the •OH radical. acs.orgacs.org The reaction probability for NO₃• with functionalized alkanethiol surfaces has been shown to be significant, suggesting this pathway could be an important nighttime sink. acs.orgacs.org

Reaction with Ozone (O₃):

The reaction of ozone with saturated alkanethiols is generally slow compared to reactions with •OH and NO₃• radicals. acs.org Therefore, direct ozonolysis is not considered a primary degradation pathway for 2,3-dimethyl-2-butanethiol in the gas phase. acs.org

Secondary Pollutant Formation:

The atmospheric oxidation of 2,3-dimethyl-2-butanethiol contributes to the formation of several secondary pollutants.

Sulfur Dioxide (SO₂) and Sulfuric Acid (H₂SO₄): As mentioned, the oxidation cascade ultimately leads to the formation of SO₂ and subsequently H₂SO₄. researchgate.net

Secondary Organic Aerosol (SOA): The low-volatility oxidation products can condense onto existing particles or form new particles, contributing to the atmospheric aerosol load. wikipedia.orgcopernicus.orgresearchgate.netcopernicus.org The formation of organosulfates from the reaction of oxidation intermediates with sulfuric acid is a potential pathway for SOA formation. copernicus.orgresearchgate.netcopernicus.org The oxidation of VOSCs like dimethyl sulfide (B99878) is a known source of secondary particles, and a similar role can be anticipated for 2,3-dimethyl-2-butanethiol. wikipedia.org

Contribution of 2,3-Dimethyl-2-butanethiol to Volatile Organic Sulfur Compound (VOSC) Cycles

VOSCs, including thiols, are integral to the global sulfur cycle, with sources from both natural (e.g., microbial activity in soils and water) and anthropogenic activities. researchgate.net While compounds like dimethyl sulfide (DMS) and methanethiol (B179389) are the most studied VOSCs, a wide array of other sulfur compounds, including 2,3-dimethyl-2-butanethiol, contribute to the atmospheric sulfur budget. researchgate.netnih.gov

Once in the atmosphere, these compounds are oxidized, primarily to SO₂, which can then form sulfate (B86663) aerosols. wikipedia.org These aerosols have significant climatic implications as they can act as cloud condensation nuclei (CCN), influencing cloud formation and the Earth's radiative balance. wikipedia.org The contribution of a specific VOSC like 2,3-dimethyl-2-butanethiol to these cycles depends on its emission rate, atmospheric lifetime, and the yield of aerosol-forming products from its oxidation.

Modeling of Environmental Persistence and Transport of Thiol Compounds

Predicting the environmental behavior of chemicals like 2,3-dimethyl-2-butanethiol relies heavily on mathematical models. These models use key physicochemical properties and reaction rate constants to estimate partitioning between air, water, and soil, as well as degradation half-lives.

Atmospheric Persistence and Transport:

Atmospheric persistence is largely determined by the compound's reaction rate with •OH radicals. By analogy with other alkanes and thiols, the atmospheric lifetime (τ) of 2,3-dimethyl-2-butanethiol can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with •OH, and [OH] is the average atmospheric concentration of •OH radicals. researchgate.netnsfc.gov.cn Based on rate constants for similar-sized alkanes, the atmospheric lifetime is expected to be on the order of a few days. copernicus.orgmdpi.com Models can then predict the long-range transport potential based on this lifetime and prevailing wind patterns.

Multi-compartment Fate Modeling:

Fugacity-based models are often used to predict the environmental distribution of organic compounds. nih.gov These models require input parameters such as:

Henry's Law Constant (H): Governs air-water partitioning. researchgate.nethenrys-law.orgcopernicus.org

Organic Carbon-Water Partition Coefficient (Koc): Describes sorption to soil and sediment. accessengineeringlibrary.comnih.gov

Degradation Half-Lives: In air, water, and soil. ecetoc.orgsu.se

By inputting estimated values for 2,3-dimethyl-2-butanethiol based on data for analogous compounds, these models can simulate its likely distribution and persistence in the environment. nih.govresearchgate.net

Interactive Data Table: Estimated Environmental Properties and Their Significance

This table provides estimated values for key environmental parameters of 2,3-dimethyl-2-butanethiol, based on data for analogous compounds. These values are crucial inputs for environmental fate and transport models.

| Property | Estimated Value/Range | Significance for Environmental Fate | Analogous Compound Data Source |

| Atmospheric Half-Life (vs. •OH) | 1-3 days | Governs atmospheric persistence and long-range transport potential. | nsfc.gov.cn, copernicus.org |

| Biodegradation Half-Life (Aerobic, Water) | ~6 days | Determines persistence in aquatic environments. | researchgate.net |

| Log Koc (Soil Sorption) | 2.5 - 3.5 | Controls mobility in soil and partitioning to sediment. | accessengineeringlibrary.com, epa.gov |

| Henry's Law Constant (H) | High (estimated) | Indicates a high tendency to volatilize from water to air. | researchgate.net, researchgate.net |

Research on Thiol Stability in Complex Environmental Matrices

The quantification and stability of thiols in environmental samples present significant analytical challenges. researchgate.net Thiols are susceptible to oxidation, which can occur during sample collection, storage, and analysis, leading to an underestimation of their true environmental concentrations. nih.govosti.govnih.gov

Studies on the stability of various VOSCs, including tert-butanethiol, in sampling bags have shown that losses can be significant, especially at higher temperatures. nih.gov For tert-butanethiol, recoveries after 24 hours were in the range of 82-98% at 5-20°C, but dropped to 87-89% at 30°C, highlighting the importance of sample storage conditions. nih.gov

In aqueous solutions and soil matrices, the stability of thiols is influenced by factors such as pH, redox potential, the presence of metal ions (which can catalyze oxidation or form stable complexes), and microbial activity. nih.govmdpi.com The thiol group can be oxidized to form disulfides (RSSR) and further to sulfonic acids (RSO₃H). researchgate.netosti.gov The inherent instability of these compounds necessitates careful handling protocols, such as sample acidification or the use of derivatizing agents, to ensure accurate measurement and to understand their true role and persistence in the environment. researchgate.net

Applications of 2,3 Dimethyl 2 Butanethiol in Advanced Materials and Chemical Synthesis Research

Investigation of 2,3-Dimethyl-2-butanethiol as a Synthetic Building Block for Complex Molecules

The structure of 2,3-Dimethyl-2-butanethiol, with its bulky tert-butyl group adjacent to the thiol functionality, makes it a valuable, albeit specialized, building block in organic synthesis. Its primary role is often to introduce a sterically hindered thiol group into a larger molecule, which can influence the molecule's conformation and reactivity.

Thiols, in general, are versatile reactants in organic chemistry. They can undergo a variety of transformations, including reactions with alkyl halides to form thioethers, and addition to unsaturated compounds. britannica.com The steric hindrance in 2,3-Dimethyl-2-butanethiol can be exploited to achieve regioselectivity in certain reactions. For instance, in reactions with polyfunctional molecules, the bulky nature of the thiol can direct the reaction to less sterically crowded sites.

Research in this area often involves multi-step syntheses where 2,3-Dimethyl-2-butanethiol is one of several key reactants. The goal is to construct complex molecules with specific three-dimensional arrangements and functionalities. The resulting complex molecules may have applications in areas such as medicinal chemistry or materials science, where molecular shape and the presence of a thiol group are critical for their function.

Research into the Catalytic Roles of Thiol Compounds

Thiol compounds can play significant roles in catalysis, and research is ongoing to understand and expand these capabilities. creative-proteomics.com While often considered catalyst poisons for certain metals, recent studies have demonstrated that thiol modification of heterogeneous catalysts, such as nickel, can unexpectedly enhance both activity and selectivity in specific reactions like the reductive amination of aldehydes and ketones. nih.gov This modification can prevent deep oxidation of the catalyst, thereby improving its stability. nih.gov

The catalytic activity of thiols is often associated with the ability of the sulfur atom to participate in redox processes and to act as a nucleophile. creative-proteomics.comnih.gov In the context of 2,3-Dimethyl-2-butanethiol, its bulky nature could influence the catalytic process by creating a specific steric environment around the active site. This can lead to shape-selective catalysis, where the catalyst preferentially converts reactants of a certain size and shape.

Gold nanoparticles modified with thiols can also function as catalysts, with the catalytic activity residing in the ligand shell rather than the metal surface itself. cd-bioparticles.com The steric and electronic properties of the thiol, such as 2,3-Dimethyl-2-butanethiol, would be critical in defining the catalytic performance of such systems.

Mechanistic Studies of Corrosion Inhibition by Thiol Derivatives

Thiol derivatives are widely investigated as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netredalyc.org The mechanism of inhibition generally involves the adsorption of the thiol compound onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.netresearchgate.net

The effectiveness of a thiol inhibitor is influenced by several factors, including the structure of the organic molecule, the nature of the metal, and the corrosive environment. The sulfur atom in the thiol group has a strong affinity for metal surfaces, facilitating the formation of a chemisorbed layer. cd-bioparticles.comresearchgate.net The remainder of the molecule can then form a hydrophobic barrier, preventing corrosive species from reaching the metal. researchgate.net

Mechanistic studies of corrosion inhibition by thiol derivatives often employ a combination of electrochemical techniques, surface analysis, and theoretical calculations. mdpi.com Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to evaluate the inhibitor's efficiency and to understand its effect on the anodic and cathodic corrosion reactions. mdpi.comacs.org Quantum chemical calculations and molecular dynamics simulations can provide insights into the adsorption geometry and the nature of the interaction between the inhibitor molecule and the metal surface. mdpi.com The bulky structure of 2,3-Dimethyl-2-butanethiol would likely influence its adsorption characteristics and the packing density of the protective film.

| Technique | Information Gained | Relevance to 2,3-Dimethyl-2-butanethiol |

| Electrochemical Impedance Spectroscopy (EIS) | Corrosion rate, inhibition efficiency, mechanism of inhibition | Quantifies the effectiveness of 2,3-Dimethyl-2-butanethiol as a corrosion inhibitor. |

| Potentiodynamic Polarization | Anodic and cathodic reaction kinetics, corrosion potential | Determines whether 2,3-Dimethyl-2-butanethiol acts as an anodic, cathodic, or mixed-type inhibitor. |

| Quantum Chemical Calculations | Electron density, HOMO/LUMO energies, dipole moment | Predicts the adsorption behavior and reactivity of 2,3-Dimethyl-2-butanethiol on a metal surface. |

| Molecular Dynamics Simulations | Adsorption energy, orientation of the molecule on the surface | Simulates the formation of the protective film and the influence of the bulky alkyl group. |

Exploration of 2,3-Dimethyl-2-butanethiol as an Additive in Specialized Chemical Formulations

The unique properties of 2,3-Dimethyl-2-butanethiol make it a candidate for use as a specialized additive in various chemical formulations, such as lubricants and polymers. mdpi.comspecialchem.com In lubricants, additives are crucial for enhancing performance by reducing friction, wear, and improving viscosity. acs.orgvalvolineglobal.com

While specific research on 2,3-Dimethyl-2-butanethiol as a lubricant additive is not widely published, the general principles of thiol-containing additives provide a basis for its potential applications. The sulfur atom can interact with metal surfaces to form a protective layer, reducing wear under boundary lubrication conditions. The bulky nature of 2,3-Dimethyl-2-butanethiol could influence the film-forming properties and the stability of the lubricant under high pressure and temperature.

In polymers, thiols can be used as chain transfer agents to control molecular weight during polymerization or as functional additives to impart specific properties. mdpi.com The steric hindrance of 2,3-Dimethyl-2-butanethiol could be advantageous in controlling the rate of polymerization or in creating polymers with specific architectures.

| Formulation | Potential Function of 2,3-Dimethyl-2-butanethiol | Governing Principle |

| Lubricants | Anti-wear additive, friction modifier | Formation of a protective film on metal surfaces through the sulfur atom. |

| Polymers | Chain transfer agent, functional monomer | Control of polymerization kinetics and introduction of specific functionalities. |

| Greases | Performance enhancer | Interaction with the grease soap matrix to improve properties like shear stability. functionalproducts.com |

Utilization in Radical Polymerization and Cross-linking Research

Thiols are extensively used in radical polymerization, particularly in thiol-ene "click" chemistry. wikipedia.orgrsc.org This reaction involves the radical-initiated addition of a thiol to a double bond (ene) and is known for its high efficiency, rapid rate, and insensitivity to oxygen. wikipedia.orgacs.org

In this context, 2,3-Dimethyl-2-butanethiol can participate in thiol-ene reactions to form thioethers. wikipedia.org Its monofunctional nature means it would act as a chain-end modifier rather than a cross-linker. The sterically hindered nature of the thiol could influence the kinetics of the thiol-ene reaction.

Research in this area focuses on synthesizing polymers with well-defined architectures and functionalities. illinois.edu By using a stoichiometric amount of a thiol like 2,3-Dimethyl-2-butanethiol, the molecular weight of the resulting polymer can be controlled. Furthermore, the incorporation of the bulky 2,3-dimethyl-2-butylthio group at the chain end could impart unique properties to the polymer, such as altered solubility or thermal stability.

Thiol-ene reactions are also employed for surface functionalization and the creation of cross-linked networks. nih.govnih.gov While multifunctional thiols are required for cross-linking, monofunctional thiols like 2,3-Dimethyl-2-butanethiol can be used to modify surfaces or to cap reactive sites in a polymer network. nih.gov The steric hindrance of 2,3-Dimethyl-2-butanethiol could be beneficial in creating sterically demanding cross-links, which can affect the mechanical properties of the resulting material. nih.gov

| Application | Role of 2,3-Dimethyl-2-butanethiol | Key Reaction | Potential Outcome |

| Radical Polymerization | Chain transfer agent, end-capping agent | Thiol-ene addition | Control of polymer molecular weight, introduction of a bulky end group. |

| Cross-linking Research | Surface modification, capping of reactive sites | Thiol-ene addition | Creation of sterically hindered surfaces, control of network structure. |

| Cascade Cyclization | Radical initiator | Radical hydrothiolation | Formation of cyclic compounds. wikipedia.org |

Future Research Directions and Emerging Areas for 2,3 Dimethyl 2 Butanethiol Chemistry

Interdisciplinary Research Opportunities Involving Thiol Chemistry

The versatility of the thiol group in 2,3-dimethyl-2-butanethiol opens doors to a wide range of interdisciplinary research fields, from materials science to food chemistry.

In materials science , the reactivity of the thiol group can be harnessed for the development of novel polymers and functional materials. Thiol-ene and thiol-yne "click" reactions are highly efficient and can be used for polymer modification and the creation of complex macromolecules. researchgate.net These reactions are known for their fast kinetics and high yields, making them suitable for applications like the production of degradable polymers and high-quality soft imprint lithographic stamps. researchgate.net The incorporation of the bulky 2,3-dimethyl-2-butyl group could impart unique physical properties to these materials, such as increased thermal stability or altered solubility.

The field of food science also presents opportunities for research into 2,3-dimethyl-2-butanethiol. Thiols are known to be significant contributors to the flavor and aroma of various foods. tandfonline.com While many thiols have strong, often unpleasant odors, some are responsible for desirable flavor profiles. tandfonline.comwikipedia.org Research could focus on the potential role of 2,3-dimethyl-2-butanethiol as a flavor compound or its interaction with other food components, which could influence the stability and sensory properties of food products. acs.org For instance, studies have shown that thiols can interact with proteins in food, leading to the reduction of disulfides and the formation of new thiol compounds. acs.org

Challenges and Perspectives in the Synthesis and Reactivity of Branched Thiols

The synthesis of sterically hindered thiols like 2,3-dimethyl-2-butanethiol presents significant challenges compared to their primary or secondary counterparts.

The direct synthesis of tertiary thiols via S-alkylation of thiourea (B124793), a common method for primary halides, is less effective for tertiary structures. wikipedia.org Similarly, SN2 displacement reactions are often hindered by steric crowding, leading to competing elimination reactions. beilstein-journals.org Alternative synthetic strategies are therefore required. One potential route involves the reaction of organolithium or Grignard reagents with elemental sulfur, followed by hydrolysis to yield the thiolate. wikipedia.org

The reactivity of branched thiols is also a subject of interest. While the thiol group is generally a good nucleophile, the steric bulk of the 2,3-dimethyl-2-butyl group can influence its reactivity in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com However, the conjugate bases of thiols, thiolates, are potent nucleophiles. wikipedia.org The increased acidity of thiols compared to alcohols means they can be readily deprotonated to form these highly reactive species. masterorganicchemistry.com Understanding the interplay between steric hindrance and the inherent nucleophilicity of the thiolate is crucial for predicting and controlling the reactions of 2,3-dimethyl-2-butanethiol.

Advanced Methodologies for Studying Thiol Environmental Impact

The environmental fate and impact of thiols are of growing concern, necessitating the development of advanced analytical methods for their detection and quantification.

Quantifying thiols in environmental matrices is challenging due to their low abundance, susceptibility to oxidation, and potential interference from other compounds. nih.gov Current approaches often involve derivatization of the thiol followed by sensitive detection techniques like mass spectrometry or fluorescence spectroscopy. researchgate.net A fluorescence-labeling method using the probe ThioGlo-1 has shown promise for the direct determination of total thiols on bacterial cells and natural organic matter. nih.gov

Further research is needed to develop methods that are not only highly sensitive and selective but also robust enough for routine environmental monitoring. This includes developing techniques to distinguish between different thiol species and to understand their transformation and degradation pathways in various environmental compartments. For instance, the degradation of certain sulfur-containing compounds has been shown to be influenced by the presence of other thiol-containing molecules. mdpi.com

Integration of Computational and Experimental Approaches in Thiol Research

The combination of computational modeling and experimental studies offers a powerful approach to understanding the complex chemistry of thiols like 2,3-dimethyl-2-butanethiol.

Density Functional Theory (DFT) has emerged as a valuable tool for studying the structure, reactivity, and properties of thiol-containing molecules. tandfonline.comnih.gov DFT calculations can provide insights into molecular conformation, electrostatic potential, and molecular polarizability, which are crucial for understanding the behavior of these compounds. tandfonline.com For example, computational studies have been used to investigate the mechanisms of thiol additions to olefins, revealing that some DFT functionals can erroneously predict reaction pathways. acs.org Range-separated DFT functionals, however, have shown to be more accurate in modeling these reactions. acs.org

The synergy between computational predictions and experimental validation is essential for advancing our knowledge. appleacademicpress.com Experimental techniques such as FT-IR, NMR spectroscopy, and differential scanning calorimetry can be used to characterize synthesized thiols and their properties, providing data to validate and refine computational models. tandfonline.com This integrated approach allows for a more comprehensive understanding of structure-property relationships and can guide the design of new thiol-based molecules with desired functionalities. tandfonline.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 2,3-Dimethyl-2-butanethiol with high purity?

- Methodological Answer : Synthesis should focus on optimizing reaction pathways such as thiol-ene coupling or nucleophilic substitution using tert-butyl disulfide precursors. Catalysts like BF₃·Et₂O can enhance regioselectivity. Purification via fractional distillation under inert conditions (N₂ atmosphere) minimizes oxidation. Monitor reaction progress using GC-MS to detect intermediates like 2,3-dimethyl-2-butene. Thermochemical data (e.g., boiling points, Gibbs free energy) from computational models can guide temperature and pressure conditions .

Q. How can the stereochemical configuration of 2,3-Dimethyl-2-butanethiol be characterized experimentally?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to differentiate stereoisomers. For absolute configuration determination, X-ray crystallography is preferred. Compare experimental optical rotation with density functional theory (DFT)-predicted values. Reference stereochemical studies on analogous diols (e.g., 2,3-butanediol stereoisomers) to validate chiral column separation methods using HPLC .

Q. What analytical techniques are suitable for quantifying 2,3-Dimethyl-2-butanethiol in complex matrices?

- Methodological Answer : Employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for volatile detection. For non-volatile derivatives, use LC-MS with electrospray ionization (ESI). Validate methods using deuterated internal standards (e.g., d₆-2,3-Dimethyl-2-butanethiol) to correct for matrix effects. Calibration curves should span 0.1–100 ppm with R² > 0.99 .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties of 2,3-Dimethyl-2-butanethiol, and what are their limitations?

- Methodological Answer : Apply group contribution methods (e.g., Joback-Reid) to estimate enthalpy of formation (ΔHf°) and heat capacity (Cp). For higher accuracy, use DFT (B3LYP/6-311+G(d,p)) to calculate Gibbs free energy and entropy. Validate against experimental data from bomb calorimetry or gas-phase FTIR spectroscopy. Note that steric effects from the tert-butyl group may reduce agreement between theory and experiment .

Q. How can researchers resolve contradictions between experimental and theoretical thermochemical data for this compound?

- Methodological Answer : Cross-validate using multiple techniques:

- Experimental : Combustion calorimetry for ΔHf°, differential scanning calorimetry (DSC) for phase transitions.

- Theoretical : Compare DFT results with ab initio methods (e.g., CCSD(T)) for energy barriers.

Discrepancies often arise from approximations in solvation models or neglected anharmonic vibrational modes. Use error-propagation analysis to quantify uncertainties .

Q. What role does steric hindrance play in the reactivity of 2,3-Dimethyl-2-butanethiol in catalytic systems?

- Methodological Answer : Steric maps generated from molecular dynamics (MD) simulations can identify hindered sites (e.g., sulfur atom in the tert-butyl group). Kinetic studies using stopped-flow techniques reveal slower nucleophilic substitution rates compared to linear thiols. Compare turnover frequencies (TOF) in catalysis (e.g., hydrothiolation) to establish structure-activity relationships. Reference steric parameters (Tolman cone angles) from analogous organometallic complexes .

Key Notes

- Stereochemical and thermodynamic contradictions require multi-technique validation.

- Computational models must account for steric and electronic effects unique to branched thiols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.